5-(4-Chlorophenyl)-4-[(2,4-dichlorobenzyl)sulfanyl]thieno[2,3-d]pyrimidine
Description
5-(4-Chlorophenyl)-4-[(2,4-dichlorobenzyl)sulfanyl]thieno[2,3-d]pyrimidine is a thieno[2,3-d]pyrimidine derivative characterized by a 4-chlorophenyl group at position 5 and a 2,4-dichlorobenzylsulfanyl moiety at position 2. The compound’s molecular formula is C₁₉H₁₁Cl₃N₂S₂, with an average molecular weight of 437.79 g/mol (exact mass: 436.94). Its structure combines a fused thiophene-pyrimidine core with halogenated aryl groups, which are critical for modulating biological activity and physicochemical properties such as lipophilicity and solubility .
Properties
Molecular Formula |
C19H11Cl3N2S2 |
|---|---|
Molecular Weight |
437.8 g/mol |
IUPAC Name |
5-(4-chlorophenyl)-4-[(2,4-dichlorophenyl)methylsulfanyl]thieno[2,3-d]pyrimidine |
InChI |
InChI=1S/C19H11Cl3N2S2/c20-13-4-1-11(2-5-13)15-9-26-19-17(15)18(23-10-24-19)25-8-12-3-6-14(21)7-16(12)22/h1-7,9-10H,8H2 |
InChI Key |
CXZNIPVZEDPBAI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC3=C2C(=NC=N3)SCC4=C(C=C(C=C4)Cl)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Chlorophenyl)-4-[(2,4-dichlorobenzyl)sulfanyl]thieno[2,3-d]pyrimidine typically involves multi-step organic reactions. A common synthetic route might include:
Formation of Thieno[2,3-d]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Chlorophenyl Group: This step might involve a substitution reaction where a chlorophenyl group is introduced to the core structure.
Attachment of Dichlorobenzylsulfanyl Group: This can be done through a nucleophilic substitution reaction where the dichlorobenzylsulfanyl group is attached to the thienopyrimidine core.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions might target the nitro groups if present, converting them to amines.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
Catalysis: The compound might be used as a ligand in catalytic reactions.
Material Science:
Biology
Enzyme Inhibition: The compound could act as an inhibitor for specific enzymes, making it useful in biochemical studies.
Cell Signaling: Potential use in studying cell signaling pathways due to its structural similarity to biologically active molecules.
Medicine
Drug Development: The compound might serve as a lead compound in the development of new pharmaceuticals, particularly for diseases where thienopyrimidines have shown efficacy.
Industry
Agriculture: Potential use as a pesticide or herbicide due to its biological activity.
Pharmaceutical Manufacturing: Use in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action for 5-(4-Chlorophenyl)-4-[(2,4-dichlorobenzyl)sulfanyl]thieno[2,3-d]pyrimidine would depend on its specific biological target. Generally, it might interact with enzymes or receptors, inhibiting or modulating their activity. The molecular targets could include kinases, proteases, or other enzymes involved in critical biological pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed comparison of the target compound with its structural analogs, focusing on substituent effects, biological activities, and physicochemical properties.
Physicochemical Properties
Key Research Findings
Halogenation Effects: The 2,4-dichlorobenzylsulfanyl group in the target compound enhances lipophilicity (logP = 4.54) compared to phenoxy (logP = 4.12) or piperazinyl (logP = 3.89) analogs, improving cell membrane permeability but reducing aqueous solubility .
Biological Activity: Sulfanyl and sulfonamide derivatives show superior anticancer activity over oxygen-linked analogs (e.g., phenoxy or benzodioxol groups), likely due to stronger hydrogen bonding with target enzymes .
Synthetic Flexibility: 4-Chlorothieno[2,3-d]pyrimidine intermediates allow versatile functionalization, enabling rapid generation of analogs with tailored properties .
Biological Activity
5-(4-Chlorophenyl)-4-[(2,4-dichlorobenzyl)sulfanyl]thieno[2,3-d]pyrimidine is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its potential therapeutic applications.
Chemical Structure and Properties
The compound belongs to the thienopyrimidine class, characterized by a thieno ring fused to a pyrimidine. The presence of the chlorophenyl and dichlorobenzyl groups contributes to its biological activity.
Antibacterial Activity
Research indicates that derivatives of thienopyrimidine compounds exhibit notable antibacterial properties. For instance, studies have shown that related compounds demonstrate moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The mechanism often involves inhibition of bacterial enzymes critical for survival.
Anticancer Activity
Thienopyrimidine derivatives have been evaluated for their anticancer potential. In vitro studies suggest that such compounds can induce apoptosis in cancer cells. For example, one study reported significant cytotoxic effects against human cancer cell lines, with IC50 values indicating effective concentrations for inducing cell death . The proposed mechanism includes the activation of apoptotic pathways and inhibition of cell proliferation.
Enzyme Inhibition
The compound's structure suggests potential as an enzyme inhibitor. Research has highlighted its ability to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases. Inhibitory activity against urease has also been reported, suggesting a role in treating conditions like peptic ulcers .
Case Studies
- Antibacterial Screening : A study evaluated various thienopyrimidine derivatives, including those similar to 5-(4-Chlorophenyl)-4-[(2,4-dichlorobenzyl)sulfanyl]thieno[2,3-d]pyrimidine. Results showed significant antibacterial activity against Escherichia coli and Staphylococcus aureus, with some compounds exhibiting MIC values below 100 µg/mL .
- Anticancer Evaluation : Another investigation focused on the anticancer properties of thienopyrimidine derivatives against multiple cancer cell lines. The findings indicated that certain derivatives led to a decrease in cell viability by more than 70% at concentrations less than 10 µM, highlighting their potential for further development as chemotherapeutic agents .
The biological activities of 5-(4-Chlorophenyl)-4-[(2,4-dichlorobenzyl)sulfanyl]thieno[2,3-d]pyrimidine can be attributed to several mechanisms:
- DNA Interaction : Some studies suggest that thienopyrimidines can intercalate into DNA, disrupting replication and transcription processes.
- Enzyme Modulation : Inhibition of key enzymes such as AChE and urease alters metabolic pathways critical for bacterial survival and tumor growth.
- Induction of Apoptosis : The compound may activate intrinsic apoptotic pathways in cancer cells through mitochondrial dysfunction.
Data Summary Table
Q & A
Q. How can the synthesis of 5-(4-chlorophenyl)thieno[2,3-d]pyrimidine derivatives be optimized for improved yield and purity?
Methodological Answer: Optimization involves adjusting reaction conditions such as solvent choice, catalyst loading, and temperature. For example, using NaHCO₃ and NaI as catalysts in acetone or ethanol (yields 60–86%) improves nucleophilic substitution reactions . Characterization via ¹H/¹³C-NMR and IR spectroscopy confirms structural integrity. To enhance purity, column chromatography with ethyl acetate/hexane gradients effectively separates intermediates, as demonstrated in derivatives like 3d–3g (melting points: 178–312°C) .
Q. What spectroscopic techniques are critical for characterizing thieno[2,3-d]pyrimidine derivatives, and how are discrepancies resolved?
Methodological Answer:
- ¹H/¹³C-NMR : Assigns aromatic protons (δ 6.7–8.7 ppm) and sulfanyl/thioether groups (δ 2.5–4.0 ppm). For example, the pyrimidine proton in compound 8 appears at δ 7.94 .
- IR Spectroscopy : Confirms C=N (1650–1680 cm⁻¹) and NH₂ (3300–3500 cm⁻¹) stretches .
- LC-MS/GC-MS : Validates molecular ion peaks (e.g., m/z 383.0 [M+H]⁺ for compound 8 ) .
Discrepancies between calculated and observed values (e.g., elemental analysis) are resolved by verifying reaction stoichiometry and solvent purity .
Q. How are thieno[2,3-d]pyrimidine derivatives screened for initial biological activity?
Methodological Answer:
- In vitro assays : Anti-proliferative activity against cancer cell lines (e.g., pancreatic cancer) via MTT assays, with IC₅₀ values compared to doxorubicin .
- Antimicrobial screening : Disk diffusion/Kirby-Bauer methods against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Dose-response curves : Compounds like 19b (thieno-triazolo-pyrimidine) show activity at 10–100 µM ranges .
Q. What are common impurities in thieno[2,3-d]pyrimidine synthesis, and how are they mitigated?
Methodological Answer:
- Unreacted intermediates : Residual 2,4-dichlorothieno[2,3-d]pyrimidine detected via TLC (Rf = 0.5 in ethyl acetate) .
- By-products : Hydrolysis products (e.g., sulfonic acids) removed via neutralization with NaHCO₃ .
- Solvent traces : Lyophilization or vacuum drying reduces acetone/ethanol residues below 0.1% .
Q. How does substituent variation on the thieno[2,3-d]pyrimidine core influence solubility and stability?
Methodological Answer:
- Lipophilicity : Trifluoromethyl (CF₃) or dichlorobenzyl groups increase logP, reducing aqueous solubility but enhancing membrane permeability .
- Stability : Electron-withdrawing groups (e.g., -Cl) stabilize the core against oxidative degradation, as shown in accelerated stability studies (40°C/75% RH for 30 days) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of thieno[2,3-d]pyrimidines with enhanced anti-tubercular activity?
Methodological Answer:
- Key modifications : Introducing 4-chlorophenyl at position 2 (e.g., pyrazolo-thieno-pyrimidinones) improves activity against Mycobacterium tuberculosis (MIC = 1.56 µg/mL) .
- Mechanistic insights : Docking studies reveal hydrogen bonding with enoyl-ACP reductase (InhA) active sites .
- Validation : Resistance assays using isoniazid-resistant strains confirm target specificity .
Q. What strategies resolve contradictions in biological activity data across structurally similar derivatives?
Methodological Answer:
- Orthogonal assays : Compare anti-cancer activity via apoptosis (Annexin V) vs. necrosis (LDH release) assays to clarify mechanisms .
- Metabolic stability : Liver microsome assays identify compounds like 19c with high CYP450 resistance (t₁/₂ > 60 min) .
- Off-target profiling : Kinase inhibition panels (e.g., Eurofins KinomeScan) rule out non-specific effects .
Q. How can pharmacokinetic challenges (e.g., low oral bioavailability) be addressed for thieno[2,3-d]pyrimidines?
Methodological Answer:
- Nanoparticle encapsulation : Starch nanoparticles increase bioavailability by 3.5-fold in rat models (AUC₀–24 = 450 ng·h/mL) .
- Prodrug design : Esterification of carboxylic acid groups (e.g., compound 15 ) enhances intestinal absorption .
- P-glycoprotein inhibition : Co-administration with verapamil reduces efflux ratios from 8.2 to 2.1 .
Q. What computational methods predict the binding affinity of thieno[2,3-d]pyrimidines to kinase targets?
Methodological Answer:
- Molecular docking : AutoDock Vina simulates interactions with EGFR (binding energy < -9 kcal/mol) .
- MD simulations : GROMACS assesses stability of ligand-protein complexes over 100 ns (RMSD < 2 Å) .
- QSAR models : CoMFA/CoMSIA correlate substituent electronic parameters (Hammett σ) with IC₅₀ values (R² > 0.8) .
Q. How do synergistic effects with existing therapies enhance the anti-cancer efficacy of thieno[2,3-d]pyrimidines?
Methodological Answer:
- Combination index (CI) : Compound 19b + gemcitabine shows CI = 0.3 (synergism) in pancreatic cancer models .
- Pathway modulation : Inhibition of PI3K/AKT by thieno-pyrimidines sensitizes cells to PARP inhibitors .
- In vivo validation : Xenograft studies demonstrate tumor volume reduction by 70% (vs. 40% monotherapy) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
